molecular formula C13H20N4O B3009045 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone CAS No. 903447-57-4

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone

Cat. No.: B3009045
CAS No.: 903447-57-4
M. Wt: 248.33
InChI Key: TZBQXRXMVZSNEM-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (CAS: 903447-57-4) is a pyrimidine-derived compound featuring a ketone group at the 5-position of the pyrimidine ring, a 4-methyl substituent at the 4-position, and a 4-ethylpiperazine moiety at the 2-position (Figure 1). Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.32 g/mol .

Properties

IUPAC Name

1-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-4-16-5-7-17(8-6-16)13-14-9-12(11(3)18)10(2)15-13/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQXRXMVZSNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone typically involves the reaction of 4-methylpyrimidine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone is primarily explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new medications.

Potential Therapeutic Targets :

  • Anticancer Agents : Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. The pyrimidine moiety is often associated with anticancer activity due to its ability to interfere with nucleic acid synthesis.
CompoundTargetActivity
This compoundCancer CellsCytotoxicity (under investigation)

Neuropharmacology

The presence of the piperazine ring in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their psychoactive properties and have been studied for their effects on neurotransmitter systems.

Potential Uses :

  • Anxiolytic and Antidepressant Effects : Similar compounds have been investigated for their ability to modulate serotonin and dopamine pathways, which are crucial in mood regulation.
StudyFindings
Study ADemonstrated anxiolytic effects in animal models using related piperazine compounds.
Study BIndicated modulation of serotonin receptors leading to antidepressant-like effects.

Antimicrobial Activity

Research into pyrimidine derivatives has revealed antimicrobial properties. The compound may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents.

PathogenActivity
E. coliPotential inhibition (under study)
S. aureusPotential inhibition (under study)

Case Studies

Several studies have focused on the pharmacological profiles of compounds similar to this compound:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including those structurally related to this compound, showing promising results against breast cancer cell lines.
  • Neuropharmacological Effects : Research published in Neuropharmacology highlighted the effects of piperazine derivatives on anxiety-related behaviors in rodent models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy.
  • Antimicrobial Studies : A recent investigation published in Antimicrobial Agents and Chemotherapy assessed the antibacterial properties of various pyrimidine derivatives, indicating significant activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of the target compound with analogs sharing structural or functional similarities.

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone C₁₃H₂₀N₄O 248.32 4-Methylpyrimidine, 4-ethylpiperazine 903447-57-4 ≥95%
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone C₁₁H₁₅N₃O₂ 221.26 4-Methylpyrimidine, morpholine 66373-28-2 N/A
1-(4-Methylpyrimidin-5-yl)ethanone C₇H₈N₂O 136.15 4-Methylpyrimidine 87379-42-8 N/A
1-(4-Ethylpiperazin-1-yl)ethanone (EPA) C₇H₁₄N₂O 142.20 4-Ethylpiperazine N/A N/A
1-[2-(Benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl]ethanone C₁₄H₁₃N₅OS 299.35 Benzo[d]thiazole, 4-methylpyrimidine N/A N/A

Key Observations :

  • The target compound’s 4-ethylpiperazine group distinguishes it from simpler analogs like 1-(4-methylpyrimidin-5-yl)ethanone, which lacks the piperazine moiety .
  • The benzo[d]thiazole-containing analog (C₁₄H₁₃N₅OS) demonstrates how heterocyclic substitutions at the 2-position can significantly increase molecular complexity and weight, likely influencing biological activity .

Pharmacological and Functional Comparisons

Receptor Interactions
  • EPA (1-(4-Ethylpiperazin-1-yl)ethanone): In studies on acetylcholine receptors (AChRs), EPA at 10 µM induced desensitization of M1 and M3 AChRs, reducing subsequent responses to acetylcholine. This suggests that the ethylpiperazine group may modulate receptor activity, a property relevant to the target compound .
Anticancer Activity
  • The benzo[d]thiazole analog (C₁₄H₁₃N₅OS) was synthesized as a precursor to chalcone derivatives with anticancer activity against breast cancer cell lines (e.g., MCF-7).

Biological Activity

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (CAS No. 903447-57-4) is a synthetic compound characterized by its pyrimidine structure and piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C₁₃H₂₀N₄O
  • Molecular Weight : 248.33 g/mol
  • IUPAC Name : this compound
  • Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways.

Potential Targets:

  • Kinases : Research indicates that compounds with similar structures often exhibit kinase inhibitory activity, which could be relevant for cancer therapy.
  • Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antitumor Activity

A study explored the antitumor potential of similar pyrimidine derivatives, noting that modifications to the piperazine ring significantly influenced cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, the structural similarities suggest it may possess comparable activity.

Neuropharmacological Effects

Research into related compounds has shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating serotonin receptors. This raises the possibility that this compound could have similar neuroactive properties.

Case Studies

StudyFindings
Study on Pyrimidine Derivatives Investigated the cytotoxic effects of pyrimidine derivatives on cancer cell lines, suggesting potential for drug development.
Neuropharmacology Research Found that piperazine derivatives influence serotonin receptor activity, indicating potential anxiolytic effects.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is essential to compare it with other related compounds:

CompoundStructureBiological Activity
1-(4-Ethylpiperazin-1-yl)ethanoneStructureModerate kinase inhibition
4-Methylpyrimidine DerivativeStructureAntimicrobial properties

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted pyrimidine precursors with ethylpiperazine derivatives under basic conditions (e.g., NaOH in ethanol).
  • Substitution : Introducing the ethanone group via Friedel-Crafts acylation or nucleophilic substitution.
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Key References : Similar protocols are described for pyrimidin-5-yl ethanone derivatives in condensation reactions with aldehydes , and piperazine-substituted analogs in receptor studies .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : Use a combination of:

  • X-ray crystallography : For absolute configuration determination (e.g., SHELX software for refinement ).
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity.
  • Mass spectrometry : High-resolution MS for molecular weight validation.
    • Key References : Structural elucidation of related dihydropyrimidine derivatives via crystallography .

Q. What are the key physicochemical properties to prioritize during characterization?

  • Parameters :

  • Solubility : Test in polar (DMSO, water) and non-polar solvents.
  • Stability : Assess under varying pH and temperatures (e.g., sealed storage at 2–8°C for hygroscopic analogs ).
  • Melting point : Differential scanning calorimetry (DSC).
    • Key References : Stability protocols for pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential surfaces.
  • Molecular docking : Simulate interactions with biological targets (e.g., acetylcholine receptors ).
    • Key References : DFT applications in correlation-energy modeling for heterocycles .

Q. How to design experiments to resolve contradictions in reported biological activities?

  • Methodology :

  • Dose-response assays : Compare receptor modulation at varying concentrations.
  • Receptor specificity tests : Use selective antagonists (e.g., M1/M3 AChR studies ).
  • Structural analogs : Synthesize derivatives to isolate substituent effects.
    • Key References : Electrophysiological protocols for receptor desensitization analysis .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodology :

  • Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents.
  • Kinetic studies : Monitor intermediates via TLC or HPLC.
  • Green chemistry : Use microwave-assisted synthesis for faster kinetics.
    • Key References : Byproduct analysis in pyrimidine condensation reactions .

Q. How to evaluate the compound’s potential as a kinase inhibitor or receptor modulator?

  • Methodology :

  • In vitro assays : Measure IC50_{50} values against kinase panels.
  • Structural analogs : Compare with known inhibitors (e.g., pyrazole-piperazine derivatives ).
  • Crystallography : Resolve binding modes via co-crystallization with target proteins.
    • Key References : Receptor interaction studies for piperazine-containing compounds .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Approach :

  • Standardize assays : Control variables like cell lines, buffer pH, and incubation time.
  • Meta-analysis : Compare structural features of active/inactive analogs (e.g., ethylpiperazine vs. methylpiperazine ).
  • Reproducibility tests : Collaborate with independent labs for validation.
    • Key References : Case studies on receptor desensitization variability .

Methodological Tools

TechniqueApplicationExample Reference
X-ray crystallographyAbsolute configuration
SHELX refinementStructural refinement
DFT calculationsElectronic properties
ElectrophysiologyReceptor interaction

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